5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-13-8-18(27-20(24-13)21-12-23-27)29-16-10-25(11-16)19(28)17-9-22-26(14(17)2)15-6-4-3-5-7-15/h3-9,12,16H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOVONBPLHFWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N(N=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclization reactions. One common method involves condensing a 1-phenyl-1H-pyrazole-5-carboxylic acid derivative with a methylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions.
Table 1: Representative Pyrazole Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Methyl iodide, K₂CO₃, DMF, 80°C | 75–85% |
| 2 | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 65–70% |
The phenyl group at position 1 is introduced via Suzuki-Miyaura coupling or direct electrophilic substitution, depending on the precursor.
Azetidine-Carbonyl Linkage Formation
The carbonyl-azetidine moiety at position 4 is critical. A plausible route involves:
- Azetidine-1-carbonyl Chloride Synthesis : Reaction of azetidine with phosgene or oxalyl chloride to generate the acyl chloride.
- Acylation of Pyrazole : The pyrazole’s amine group (if present) or a hydroxyl group (after conversion to a good leaving group) reacts with the azetidine-1-carbonyl chloride.
Example Reaction Pathway
$$ \text{Pyrazole-OH} \xrightarrow{\text{SOCl}_2} \text{Pyrazole-Cl} \xrightarrow{\text{Azetidine-1-carbonyl chloride}} \text{Pyrazole-C(=O)-Azetidine} $$
Triazolopyrimidine Moiety Synthesis
The 5-methyl-triazolo[1,5-a]pyrimidin-7-yl group requires precise heterocycle construction.
Triazolopyrimidine Core Formation
This fused heterocycle is synthesized via cyclocondensation of a pyrimidine and triazole precursor. A typical method involves:
- Pyrimidine Synthesis : Reaction of 4,5-diaminopyrimidine with a triazole-forming agent (e.g., triethyl orthoacetate).
- Methylation : Introduction of the methyl group at position 5 via nucleophilic substitution or direct alkylation.
Key Reagents
- Cyclization : Acetic anhydride, POCl₃, or P₂O₅.
- Methylation : Methyl iodide, NaH, DMF.
Functionalization for Ether Linkage
The hydroxyl group at position 7 of the triazolopyrimidine is activated for etherification. Common strategies include:
- Tosylation : Conversion of -OH to -OTs using TsCl and a base.
- Mitsunobu Reaction : Direct displacement with azetidine using DEAD and PPh₃.
Ether Bond Formation Between Triazolopyrimidine and Azetidine
The critical ether linkage is formed via nucleophilic substitution or Mitsunobu conditions.
Mitsunobu Reaction Protocol
This method ensures high stereoselectivity and yield:
Reagents : DEAD, triphenylphosphine, anhydrous THF.
Conditions : 0°C to room temperature, 12–24 hours.
Table 2: Mitsunobu Reaction Optimization
| Triazolopyrimidine Derivative | Azetidine Nucleophile | Yield |
|---|---|---|
| 7-Hydroxy-5-methyl-triazolopyrimidine | Azetidine-OH | 60–70% |
| 7-Mesyl-5-methyl-triazolopyrimidine | Azetidine-ONa | 55–65% |
Alternative Synthetic Routes
- Williamson Ether Synthesis : Alkylation of triazolopyrimidine-7-ol with azetidine bromide under basic conditions.
- Palladium-Catalyzed Coupling : For aryl ethers, though less applicable here.
Final Assembly and Purification
Coupling Reactions
The azetidine-carbonyl-pyrazole intermediate reacts with the triazolopyrimidine ether to form the final compound.
Example Workflow
- Azetidine-Carbonyl Synthesis : As described in Section 1.2.
- Ether Linkage Formation : Mitsunobu or Williamson conditions.
- Final Product Isolation : Column chromatography (SiO₂, EtOAc/hexane), crystallization.
Table 3: Purification Protocols
| Step | Solvent System | Elution Gradient | Yield |
|---|---|---|---|
| Crude Purification | EtOAc/hexane (3:1) | 20–50% EtOAc | 70–80% |
| Final Crystallization | MeOH/Et₂O | Slow evaporation | 90–95% |
Analytical Characterization
Critical for confirming structure and purity:
Spectroscopic Data
- ¹H NMR : Peaks for pyrazole (δ 7.5–8.0 ppm), triazolopyrimidine (δ 8.5–9.0 ppm), and azetidine (δ 3.0–4.0 ppm).
- ¹³C NMR : Carbonyl at δ 165–170 ppm, aromatic carbons at δ 120–155 ppm.
- HRMS : [M+H]⁺ calculated vs. observed (e.g., m/z 450.2 vs. 450.3).
Table 4: Representative Spectral Data
| Signal | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 7.85 | s (1H) | Pyrazole H |
| ¹³C NMR | 168.2 | q | C=O |
Chromatographic Purity
- HPLC : >95% purity (C18 column, MeOH/H₂O gradient).
- TLC : Single spot (Rf 0.3–0.4 in EtOAc/hexane).
Challenges and Innovations
Steric and Electronic Considerations
- Azetidine Ring Strain : Mitigated by using flexible linkers or optimized reaction conditions.
- Triazolopyrimidine Reactivity : Electron-deficient pyrimidine ring may require protective groups during synthesis.
Green Chemistry Approaches
- Solvent Optimization : Use of DCM or THF instead of DMF to reduce toxicity.
- Catalyst Recycling : Pd catalysts in coupling reactions for cost efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : Potential transformation of methyl groups to carboxylic acids using oxidizing agents like KMnO4.
Reduction: : Conversion of nitro groups to amines using hydrogenation.
Substitution: : Halogenation of aromatic rings via electrophilic substitution with reagents like bromine.
Common reagents and conditions:
Oxidizing Agents: : KMnO4, K2Cr2O7
Reducing Agents: : H2/Pd-C, NaBH4
Halogenating Agents: : Br2, Cl2 in the presence of Lewis acids.
Major products formed:
The reactions yield derivatives such as carboxylic acids, amines, and halogenated compounds depending on the reagents and conditions applied.
Scientific Research Applications
This compound finds significant use in diverse research fields:
Chemistry: : Utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metals.
Biology: : Studied for its potential as a molecular probe in bioimaging due to its fluorescence properties.
Medicine: : Investigated as a potential therapeutic agent in the treatment of diseases like cancer and viral infections due to its ability to inhibit specific enzymes and pathways.
Industry: : Employed as a precursor in the synthesis of advanced materials including polymers and agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: : Inhibits enzymes such as kinases and proteases involved in disease pathways.
Pathways Involved: : Interferes with signaling pathways like the MAPK/ERK pathway, leading to the modulation of cellular functions like proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Triazolopyrimidine Isomers (Structural Analogues)
Compounds with pyrazolo-triazolopyrimidine frameworks, such as those reported in Molecules (2014), provide critical insights into the impact of isomerism on physicochemical and biological properties. For example:
The target compound’s triazolo[1,5-a]pyrimidine group distinguishes it from isomers like Compounds 6 and 7, which exhibit distinct electronic environments due to variations in ring fusion positions. Isomerization observed in these analogues suggests that the target compound’s stability may depend on the steric protection offered by its azetidine linker.
Pyrazole-Based Agrochemicals (Functional Analogues)
Pyrazole derivatives are prominent in agrochemicals, as exemplified by fipronil and ethiprole (). A comparative analysis highlights substituent-driven functional differences:
The target compound lacks the electron-withdrawing substituents (e.g., Cl, CF₃) critical for GABA receptor targeting in fipronil. Instead, its phenyl and methyl groups may favor interactions with hydrophobic binding pockets, as seen in kinase inhibitors. The azetidine linker’s carbonyl group could facilitate hydrogen bonding, a feature absent in classical pyrazole pesticides .
Biological Activity
The compound 5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Structural Overview
The compound is characterized by multiple functional groups that contribute to its biological properties. The presence of the triazolo[1,5-a]pyrimidine moiety is particularly significant due to its established pharmacological relevance.
Antiproliferative Activity
Research has indicated that compounds containing the triazolo[1,5-a]pyrimidine scaffold exhibit notable antiproliferative activities against various cancer cell lines. For instance, studies have demonstrated that derivatives of this scaffold can inhibit the growth of Leishmania species, showcasing IC50 values that suggest significant efficacy in vitro. Specifically, novel complexes with this ligand have shown effective inhibition against Leishmania infantum and Leishmania braziliensis with IC50 values as low as 20.0 μM for certain derivatives .
Anti-tubercular Activity
In a study focused on anti-tubercular agents, compounds similar to the target compound were evaluated against Mycobacterium tuberculosis. Some derivatives exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as effective treatments for tuberculosis . The structural similarities suggest that the target compound could possess comparable anti-tubercular properties.
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For example, the triazolo[1,5-a]pyrimidine derivatives have been noted for their ability to inhibit key enzymes involved in cellular proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells and may disrupt the metabolic pathways of pathogens like Mycobacterium tuberculosis.
Study 1: Antileishmanial Activity
A study reported on the synthesis and evaluation of several complexes derived from 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one . The most active compounds showed significant antileishmanial effects with IC50 values indicating strong potential for therapeutic applications against leishmaniasis .
Study 2: Anti-tubercular Efficacy
Another investigation focused on a series of substituted derivatives related to the target compound. The results indicated that certain compounds exhibited low toxicity towards human cells while maintaining high activity against Mycobacterium tuberculosis, further supporting the therapeutic viability of these structures in treating infectious diseases .
Data Tables
Q & A
Q. Example Protocol :
React 5-methyl-[1,2,4]triazole-3-carbohydrazide with a pyrimidine-7-ol derivative in DMF at 90°C for 12 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Confirm yield optimization using Design of Experiments (DoE) for parameter screening .
Basic: Which analytical techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR : Assign signals for the azetidine carbonyl (δ ~165–170 ppm in 13C NMR) and triazolopyrimidine protons (δ 7.5–8.5 ppm in 1H NMR). For example, the 7-aryl substituent in similar compounds shows aromatic protons at δ 7.2–7.8 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. Derivatives in showed exact mass matches (e.g., m/z 354.1234 for C17H15F5N5) .
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry .
Advanced: How can regioselectivity challenges in triazolopyrimidine functionalization be addressed?
Methodological Answer:
Regioselectivity in 7-position substitution is influenced by electronic and steric factors. demonstrates that electron-withdrawing groups (e.g., -Br, -CF3) at the 7-position enhance reactivity via resonance stabilization. Key strategies:
Q. Table 1: Regioselectivity in Derivatives
| Substituent at 7-Position | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-Bromophenyl | 92 | 6 |
| 3-Trifluoromethylphenyl | 78 | 8 |
| 2-Chlorophenyl | 65 | 10 |
Advanced: What computational tools are effective for predicting biological activity and binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydroorotate dehydrogenase (DHODH), a malaria drug target. identified derivatives with IC50 < 50 nM via docking into the DHODH active site .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å for stable binding) .
Advanced: How should researchers resolve contradictions in NMR data for structurally similar analogs?
Methodological Answer:
- Decoupling experiments : Differentiate overlapping signals (e.g., azetidine vs. pyrazole protons).
- 2D NMR (HSQC, HMBC) : Assign correlations between 1H and 13C nuclei. For example, HMBC correlations between the triazole C7 and azetidine oxygen confirm connectivity .
- Crystallographic validation : Resolve ambiguities using SHELXD for phase determination .
Case Study : In , formylation of hydrazino derivatives produced unexpected 6-substituted products instead of 7-isomers. 2D NMR confirmed the correct regiochemistry .
Advanced: What strategies optimize biological activity through structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent screening : Introduce electron-deficient aryl groups (e.g., -NO2, -CF3) at the 7-position to enhance metabolic stability. Compound 25 (4-nitro derivative) in showed 10-fold higher plasma half-life than unsubstituted analogs .
- Bioisosteric replacement : Replace the azetidine carbonyl with a thiocarbonyl to improve binding entropy.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N1) using MOE or Discovery Studio.
Q. Table 2: Key SAR Findings
| Derivative | IC50 (nM) | LogP |
|---|---|---|
| 7-(4-Nitrophenyl) | 12 | 2.1 |
| 7-(3-Trifluoromethyl) | 45 | 3.4 |
| Parent compound | 210 | 1.8 |
Advanced: How can flow chemistry improve reproducibility in multistep syntheses?
Methodological Answer:
- Continuous-flow reactors : Enable precise control of residence time and temperature. For example, achieved 95% yield in diphenyldiazomethane synthesis via Omura-Sharma-Swern oxidation under flow conditions .
- In-line monitoring : Use UV-Vis or IR sensors to track intermediate formation.
- Scale-up protocols : Maintain stoichiometric ratios by automated pumps (e.g., 0.1–5 mL/min flow rates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
